5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride
Overview
Description
5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride: is a chemical compound with the molecular formula C11H6Cl2I3NO4 and a molecular weight of 667.79 g/mol . This compound is known for its use as an intermediate in the synthesis of iodinated contrast agents, particularly in medical imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride typically involves the reaction of 5-amino-2,4,6-triiodoisophthalic acid dichloride with methoxyacetyl chloride in the presence of a solvent such as 1,4-dioxane . The reaction is carried out at temperatures ranging from 80 to 90°C for 2 to 4 hours . After the reaction, the mixture is cooled, and ethanol is added to precipitate the product, which is then filtered and dried under vacuum .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride primarily undergoes substitution reactions due to the presence of reactive acyl chloride groups . These reactions can be facilitated by nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols
Solvents: 1,4-dioxane, ethanol
Temperature: 20-90°C
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, depending on the nucleophile used .
Scientific Research Applications
Chemistry: In chemistry, 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride is used as a building block for the synthesis of more complex molecules, particularly iodinated contrast agents .
Biology and Medicine: In the field of medicine, this compound is crucial for the production of iodinated contrast agents used in X-ray imaging and computed tomography (CT) scans . These agents enhance the visibility of internal structures in medical imaging.
Industry: Industrially, this compound is used in the manufacture of various pharmaceuticals and diagnostic agents .
Mechanism of Action
The mechanism of action of 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride is primarily related to its role as an intermediate in the synthesis of iodinated contrast agents. These agents work by increasing the contrast of images obtained during X-ray and CT scans. The iodine atoms in the compound absorb X-rays, making the structures containing the contrast agent more visible .
Comparison with Similar Compounds
- Iopromide
- Iohexol
- Iodixanol
Uniqueness: Compared to other similar compounds, 5-Methoxyacetamido-2,4,6-triiodoisophthaloyl chloride is unique due to its specific structure, which allows for the efficient synthesis of iodinated contrast agents with high purity and yield . Its reactivity and the presence of multiple iodine atoms make it particularly suitable for medical imaging applications .
Properties
IUPAC Name |
2,4,6-triiodo-5-[(2-methoxyacetyl)amino]benzene-1,3-dicarbonyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2I3NO4/c1-21-2-3(18)17-9-7(15)4(10(12)19)6(14)5(8(9)16)11(13)20/h2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNTQLNMWYIQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(C(=C(C(=C1I)C(=O)Cl)I)C(=O)Cl)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2I3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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